molecular formula C13H16N5Na3O9P2S B10772326 trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate

trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate

Cat. No.: B10772326
M. Wt: 549.28 g/mol
InChI Key: ZYPJOXVKTCEBCA-PVMCGCOJSA-K
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of MRS2365 involves the use of a constrained (N)-methanocarba ring system, which enhances its stability and potency as a P2Y1 receptor agonist. The synthetic route typically includes the following steps:

Scientific Research Applications

MRS2365 has a wide range of scientific research applications, including:

Mechanism of Action

MRS2365 exerts its effects by binding to and activating the P2Y1 receptor, a G protein-coupled receptor. Upon activation, the P2Y1 receptor triggers a cascade of intracellular signaling events, including the activation of phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol. These second messengers then promote the release of calcium ions from intracellular stores, ultimately leading to various physiological responses .

In the central nervous system, MRS2365 has been shown to influence mesocorticolimbic dopamine pathways, which may contribute to its effects on cognitive functions and behavior .

Properties

IUPAC Name

trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O9P2S.3Na/c1-30-12-16-10(14)6-11(17-12)18(4-15-6)7-5-2-13(5,9(20)8(7)19)3-26-29(24,25)27-28(21,22)23;;;/h4-5,7-9,19-20H,2-3H2,1H3,(H,24,25)(H2,14,16,17)(H2,21,22,23);;;/q;3*+1/p-3/t5-,7?,8+,9+,13+;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPJOXVKTCEBCA-PVMCGCOJSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C4CC4(C(C3O)O)COP(=O)([O-])OP(=O)([O-])[O-])N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3[C@H]4C[C@]4([C@H]([C@H]3O)O)COP(=O)([O-])OP(=O)([O-])[O-])N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N5Na3O9P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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